molecular formula C7H10O B1585258 3-Oxatricyclo[3.2.1.02,4]octane CAS No. 278-74-0

3-Oxatricyclo[3.2.1.02,4]octane

Cat. No.: B1585258
CAS No.: 278-74-0
M. Wt: 110.15 g/mol
InChI Key: OHNNZOOGWXZCPZ-UHFFFAOYSA-N
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Description

3-Oxatricyclo[3.2.1.02,4]octane is a bicyclic organic compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . It is also known as cis-2,3-Epoxybicyclo[2.2.1]heptane This compound is characterized by its unique tricyclic structure, which includes an oxygen atom integrated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxatricyclo[3.2.1.02,4]octane can be synthesized from norbornene through an epoxidation reaction. The process involves the reaction of norbornene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form the epoxide . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxatricyclo[3.2.1.02,4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxatricyclo[3.2.1.02,4]octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxatricyclo[3.2.1.02,4]octane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • cis-2,3-Epoxybicyclo[2.2.1]heptane
  • exo-2,3-Epoxynorbornane
  • exo-2,3-Oxidonorbornane

Uniqueness

3-Oxatricyclo[3.2.1.02,4]octane is unique due to its tricyclic structure with an integrated oxygen atom, which imparts distinct reactivity and properties compared to other similar compounds. Its high reactivity as an epoxide and its ability to undergo various chemical transformations make it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNNZOOGWXZCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871884
Record name exo-2,3-Epoxynorbornane
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Molecular Weight

110.15 g/mol
Source PubChem
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CAS No.

278-74-0, 3146-39-2
Record name 3-Oxatricyclo[3.2.1.02,4]octane
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Record name 3-Oxatricyclo(3.2.1.02,4)octane
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Record name Norbornane, 2,3-epoxy-, exo-
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Record name exo-Norbornene oxide
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Record name Exo-2,3-epoxynorbornane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-epoxynorbornane?

A1: 2,3-Epoxynorbornane has a molecular formula of C7H10O and a molecular weight of 110.15 g/mol.

Q2: How does the introduction of the epoxy group affect the structure of norbornane?

A2: The incorporation of the epoxy group into norbornane leads to notable changes in bond lengths and valence angles. [] These structural distortions arise from the inherent strain associated with the three-membered epoxide ring within the rigid norbornane framework. []

Q3: What spectroscopic techniques are useful for characterizing 2,3-epoxynorbornane?

A3: Researchers utilize a variety of spectroscopic methods to analyze 2,3-epoxynorbornane: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and stereochemistry. [, , ] * Infrared (IR) Spectroscopy: IR helps identify functional groups, including the characteristic epoxide ring vibrations. [] * Rotational Spectroscopy: This technique has been employed to determine the gas-phase structure of exo-2,3-epoxynorbornane, revealing precise bond lengths and angles. [, ]

Q4: How does the stereochemistry of 2,3-epoxynorbornane impact its reactivity?

A4: The exo and endo isomers of 2,3-epoxynorbornane exhibit different reactivities, particularly in ring-opening reactions. [] This difference stems from the steric hindrance imposed by the norbornane skeleton on the epoxide ring.

Q5: Can 2,3-epoxynorbornane undergo polymerization reactions?

A5: Yes, 2,3-epoxynorbornane can undergo cationic ring-opening polymerization. This polymerization can be achieved using initiators like triphenylmethyl hexafluoroarsenate. [] The resulting polymers exhibit low viscosities and glass transition temperatures. [] Additionally, copolymerization with tetrahydrofuran is also possible. []

Q6: What are the products formed during the reduction of 5,6-dimethylidene-exo-2,3-epoxynorbornane with metal hydrides?

A6: The reduction of 5,6-dimethylidene-exo-2,3-epoxynorbornane with metal hydrides like LiAlH4 and AlH3 results in the formation of various alcohols, including: [, ] * 5,6-Dimethylidene-exo-2-norbornanol * 2,3-Dimethylidene-anti-7-norbornanol * 6-Methyl-5-methylidene-anti-3-nortricyclanol

Q7: Has 2,3-epoxynorbornane been utilized in the synthesis of other complex molecules?

A8: Yes, the transformation of 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile, a derivative of 2,3-epoxynorbornane, using lithium aluminum hydride leads to the formation of exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane. [, ] This reaction demonstrates the potential of 2,3-epoxynorbornane derivatives as building blocks in organic synthesis.

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